molecular formula C43H61N5O7 B12773837 Noa-Thr-CVA-Ile-Amp CAS No. 146363-75-9

Noa-Thr-CVA-Ile-Amp

Cat. No.: B12773837
CAS No.: 146363-75-9
M. Wt: 760.0 g/mol
InChI Key: RRZCDJAFNYSPLD-NYPWDDTMSA-N
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Description

Noa-Thr-CVA-Ile-Amp is a synthetic peptide compound with the molecular formula C43H61N5O7. It consists of 43 carbon atoms, 61 hydrogen atoms, 5 nitrogen atoms, and 7 oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Noa-Thr-CVA-Ile-Amp typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Noa-Thr-CVA-Ile-Amp can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine.

    Reduction: Reduction reactions can be performed using agents such as dithiothreitol (DTT).

    Substitution: Substitution reactions may involve the replacement of specific amino acid residues with analogs to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), iodine (I2)

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP)

    Substitution: Amino acid analogs, coupling reagents like DIC and HOBt

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of disulfide bonds, while substitution can lead to peptides with altered biological activity .

Scientific Research Applications

Noa-Thr-CVA-Ile-Amp has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Noa-Thr-CVA-Ile-Amp involves its interaction with specific molecular targets. The peptide can bind to cell membranes, disrupting their integrity and leading to cell lysis. This action is mediated by its amphipathic nature, allowing it to insert into lipid bilayers. Additionally, this compound can interact with intracellular targets, affecting various signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Noa-Val-CVA-Thr-Amp: Similar structure but with valine instead of isoleucine.

    Noa-His-Cha-Val-Ile-Amp: Contains histidine and cyclohexylalanine instead of threonine and CVA.

Uniqueness

Noa-Thr-CVA-Ile-Amp is unique due to its specific amino acid sequence, which imparts distinct biological activities and chemical properties. Its ability to undergo various chemical modifications makes it a versatile tool in research and industrial applications .

Conclusion

This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an important subject of study for understanding peptide synthesis, modification, and function.

Properties

CAS No.

146363-75-9

Molecular Formula

C43H61N5O7

Molecular Weight

760.0 g/mol

IUPAC Name

(2S,4S)-6-cyclohexyl-4-hydroxy-5-[[(2S)-3-hydroxy-2-[(2-naphthalen-1-yloxyacetyl)amino]butanoyl]amino]-N-[(3S)-3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide

InChI

InChI=1S/C43H61N5O7/c1-6-28(4)39(42(53)45-25-32-19-12-13-22-44-32)48-41(52)34(27(2)3)24-36(50)35(23-30-15-8-7-9-16-30)46-43(54)40(29(5)49)47-38(51)26-55-37-21-14-18-31-17-10-11-20-33(31)37/h10-14,17-22,27-30,34-36,39-40,49-50H,6-9,15-16,23-26H2,1-5H3,(H,45,53)(H,46,54)(H,47,51)(H,48,52)/t28-,29?,34-,35?,36-,39?,40-/m0/s1

InChI Key

RRZCDJAFNYSPLD-NYPWDDTMSA-N

Isomeric SMILES

CC[C@H](C)C(C(=O)NCC1=CC=CC=N1)NC(=O)[C@@H](C[C@@H](C(CC2CCCCC2)NC(=O)[C@H](C(C)O)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C

Canonical SMILES

CCC(C)C(C(=O)NCC1=CC=CC=N1)NC(=O)C(CC(C(CC2CCCCC2)NC(=O)C(C(C)O)NC(=O)COC3=CC=CC4=CC=CC=C43)O)C(C)C

Origin of Product

United States

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